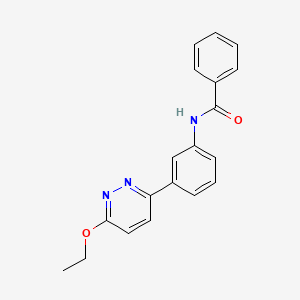

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide

Description

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine ring substituted with an ethoxy group at the 6-position. The compound’s structure includes a benzamide core linked to a phenyl ring, which is further connected to a pyridazine moiety. This design combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-24-18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUWPCWCEFGINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial proteins to exert antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyrimidine Ring

- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () Key Difference: Replaces the ethoxy group with a methyl-substituted triazolo-pyridazine ring. Biological Activity: Demonstrates moderate to good antimicrobial activity, suggesting that pyridazine derivatives with nitrogen-rich substituents may enhance antimicrobial efficacy .

- N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide () Key Difference: Substitutes pyridazine with a bromopyrazolo-pyrimidine ring and adds a trifluoromethyl group on the benzamide. Molecular Weight: 461.23 g/mol, significantly higher than simpler ethoxypyridazine analogs .

Substituent Variations on the Phenyl Ring

- 3-[(6-Aminopyridin-3-yl)ethynyl]-N-[3-(Trifluoromethyl)phenyl]benzamide () Key Difference: Features a trifluoromethyl group on the phenyl ring and an ethynyl-linked aminopyridine. The ethynyl spacer may alter conformational flexibility compared to direct pyridazine attachment.

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide () Key Difference: Incorporates a thiophene ring and aminocyclopropyl group. Impact: Thiophene’s sulfur atom may influence π-π stacking interactions, while the cyclopropyl group introduces rigidity. Purity Validation: NMR and MS data confirm structural integrity, with theoretical/experimental percentage differences <2% .

Alkoxy Chain Length Variations

Key Observations:

- Antimicrobial Activity : Triazolo-pyridazine derivatives () show promise, but the ethoxypyridazine variant’s efficacy remains unverified.

- Enzyme Inhibition : Compounds with trifluoromethyl groups () or heterocycles like thiophene () are often designed for enzyme or receptor targeting.

- Metal Complexes : Cobalt/copper benzamide complexes () exhibit enhanced anthelmintic activity compared to ligands, suggesting metal coordination as a strategy for improving potency.

Structural and Electronic Considerations

- Ethoxy vs. Methyl : The ethoxy group’s oxygen atom may engage in hydrogen bonding, unlike the methyl group in ’s triazolo derivative. This could affect binding to hydrophilic targets.

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The structure of this compound features a benzamide moiety linked to a pyridazine derivative, which is believed to contribute to its biological properties. The synthesis typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzoyl chloride in the presence of a base like triethylamine, using dichloromethane or chloroform as solvents.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a potential therapeutic agent for treating infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines, this compound showed significant antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values were recorded as follows:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors that regulate cell growth and survival. It may inhibit key signaling pathways associated with cancer cell proliferation or microbial resistance mechanisms .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Antimicrobial Studies : A series of derivatives based on the benzamide structure were synthesized and evaluated for their antimicrobial efficacy, revealing that modifications to the ethoxy group significantly influenced activity levels.

- Cytotoxicity Assessments : Further investigations into the cytotoxic effects demonstrated that the compound induced apoptosis in cancer cells, as evidenced by flow cytometry analysis showing an increase in pre-G1 phase cells, indicating cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.